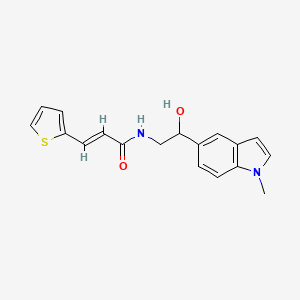
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide , hereafter referred to as Compound A , is a novel molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes an indole moiety and a thiophene ring. The chemical formula is C15H16N2O2S with a molecular weight of approximately 288.37 g/mol. Its structural characteristics suggest potential interactions with biological targets that could lead to various pharmacological effects.
Research indicates that compounds similar to Compound A often exhibit multiple mechanisms of action, particularly in cancer therapy and neuroprotection:
- Inhibition of Kinases : Many indole derivatives have been shown to inhibit kinases involved in cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit the c-MET kinase, which is implicated in tumor growth and metastasis .
- Induction of Apoptosis : Compounds with similar structures have also been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of indole-based compounds:
- Cell Line Studies : Compound A was evaluated against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer cells. The results indicated significant cytotoxicity, with IC50 values lower than those for conventional chemotherapeutics .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HCT116 (Colon Cancer) | 14.7 | |
| MCF7 (Breast Cancer) | 10.3 |
Neuroprotective Effects
Compound A has shown promise in neuroprotection:
- Pain Management : In vitro studies suggest that Compound A can reduce neuropathic pain by modulating neurotransmitter levels and reducing inflammation in neuronal cultures .
Case Studies
- NSCLC Treatment : In a mouse xenograft model, Compound A restored sensitivity to EGFR-targeted therapies in NSCLC cells resistant to first-generation treatments, demonstrating its potential as an adjunct therapy .
- Inflammatory Models : In primary sensory neuron cultures, Compound A significantly reduced the activity of sepahead reductase (SPR), which is linked to inflammatory pain responses .
Propriétés
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-11,17,21H,12H2,1H3,(H,19,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBTEOKIPWQFP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














